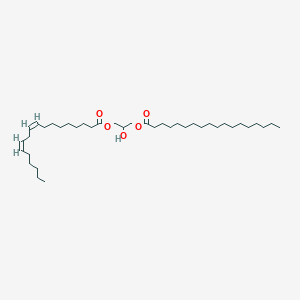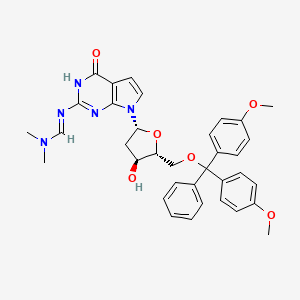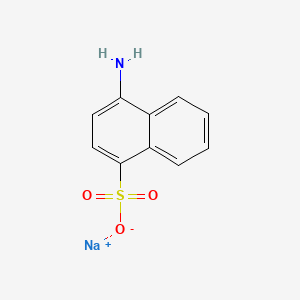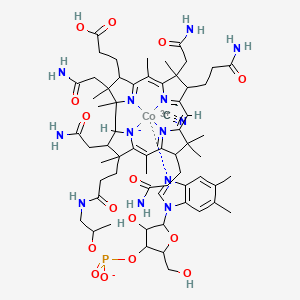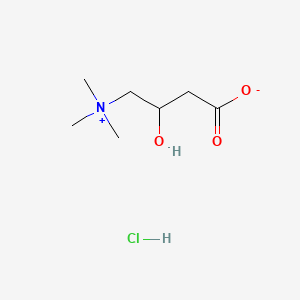
2-Amino-6,8-dihydroxypurine-15N5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6,8-dihydroxypurine-15N5 is a nitrogen-15 labeled analog of 2-Amino-6,8-dihydroxypurine.
Mechanism of Action
Target of Action
The primary target of 2-Amino-6,8-dihydroxypurine-15N5 is the 8-oxo-guanine repair pathway . This pathway is coordinated by MUTYH glycosylase and DNA polymerase λ . These enzymes play a crucial role in maintaining the integrity of the DNA by repairing the oxidative damage .
Mode of Action
This compound, being an isotope labelled analog of 2-Amino-6,8-dihydroxypurine , interacts with its targets, MUTYH glycosylase and DNA polymerase λ, to facilitate the repair of 8-oxo-guanine
Biochemical Pathways
The compound affects the 8-oxo-guanine repair pathway . This pathway is responsible for repairing the oxidative damage to DNA. The downstream effects of this pathway include the prevention of mutations and the maintenance of genomic stability .
Result of Action
The molecular and cellular effects of this compound’s action involve the repair of 8-oxo-guanine in the DNA . This repair process helps maintain the integrity of the DNA, preventing mutations and maintaining genomic stability .
Biochemical Analysis
Biochemical Properties
2-Amino-6,8-dihydroxypurine-15N5 interacts with various enzymes and proteins in biochemical reactions . Specifically, it is involved in the 8-oxo-guanine repair pathway, where it interacts with MUTYH glycosylase and DNA polymerase λ .
Cellular Effects
It is known to be involved in the 8-oxo-guanine repair pathway, which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with MUTYH glycosylase and DNA polymerase λ in the 8-oxo-guanine repair pathway . These interactions may involve binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the 8-oxo-guanine repair pathway . This pathway involves several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely produced in specialized laboratories that can handle isotopic labeling and complex organic synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,8-dihydroxypurine-15N5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can convert it back to its original form or other reduced states.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxoguanine derivatives .
Scientific Research Applications
2-Amino-6,8-dihydroxypurine-15N5 is primarily used in scientific research to study DNA repair mechanisms. It is particularly useful in understanding the 8-oxo-guanine repair pathway, which is coordinated by MUTYH glycosylase and DNA polymerase λ. This compound helps in elucidating the molecular mechanisms involved in DNA repair and the role of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6,8-dihydroxypurine: The non-labeled analog of 2-Amino-6,8-dihydroxypurine-15N5.
8-Oxoguanine: Another compound involved in oxidative DNA damage and repair.
8-Hydroxyguanine: Similar in structure and function to this compound
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for more precise tracking and study of its incorporation and repair in DNA. This makes it a valuable tool in molecular biology and biochemistry research .
Properties
CAS No. |
1358676-24-0 |
|---|---|
Molecular Formula |
C₅H₅¹⁵N₅O₂ |
Molecular Weight |
172.09 |
Synonyms |
8-Hydroxyguanine-15N5; 2-(Amino-15N)-7,9-dihydro-1H-purine-6,8-dione-1,3,7,9-15N4; 2-Amino-7,9-dihydro-1H-purine-6,8-dione-15N5; 2-Amino-6,8-purinediol-15N5; 8-Hydroxyguanine-15N5; 8-Oxo-7,8-dihydroguanine-15N5; 8-Oxoguanine-15N5; NSC 22720-15N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


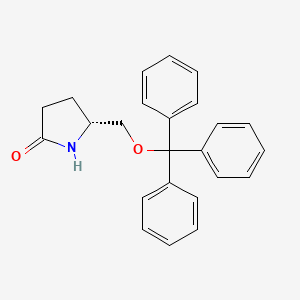
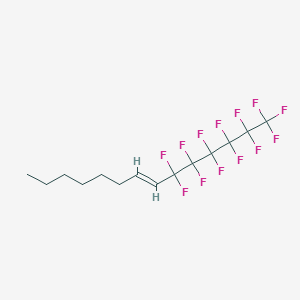
![tert-butyl N-[(E)-propylideneamino]carbamate](/img/structure/B1142533.png)
![[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate](/img/structure/B1142536.png)
